

# Bivamelagon Hydrochloride Formulation

## Technical Support Center

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### Compound of Interest

Compound Name: *Bivamelagon hydrochloride*

Cat. No.: *B12377507*

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Disclaimer: This technical support center provides general guidance on the formulation of **Bivamelagon hydrochloride** based on publicly available information and established pharmaceutical formulation principles. Specific experimental conditions and formulations should be optimized based on internal research and development data.

## Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of **Bivamelagon hydrochloride**?

A1: **Bivamelagon hydrochloride** is the salt form of Bivamelagon, a small molecule melanocortin-4 receptor (MC4R) agonist.[1][2] Publicly available data on its detailed physicochemical properties are limited. However, based on its chemical structure and information from suppliers, some key properties can be summarized.

Q2: What is the solubility of Bivamelagon and **Bivamelagon hydrochloride**?

A2: Bivamelagon is reported to be soluble in DMSO at a concentration of 125 mg/mL (198.64 mM), requiring ultrasound for dissolution.[3] It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[3] Information from another supplier suggests that **Bivamelagon hydrochloride** may dissolve in DMSO, and if not, other solvents like water, ethanol, or DMF could be tried.[4] For in vivo oral formulations, suggestions include suspending the compound in 0.2% or 0.5% carboxymethyl cellulose, dissolving it in PEG400, or using a solution of 0.25% Tween 80 and 0.5% carboxymethyl cellulose.[4]

Q3: What are the potential formulation challenges associated with **Bivamelagon hydrochloride**?

A3: While specific formulation challenges for **Bivamelagon hydrochloride** are not extensively documented in public literature, a key challenge mentioned is the need for "enhancing solubility for pediatric suspensions".<sup>[5]</sup> As with many small molecule drugs, poor aqueous solubility can be a significant hurdle, potentially leading to low bioavailability.<sup>[6][7][8]</sup> Other common challenges in oral solid dosage form development that could apply to **Bivamelagon hydrochloride** include ensuring stability, achieving content uniformity, and managing the physicochemical properties of the API during manufacturing.<sup>[8][9][10]</sup> Rhythm Pharmaceuticals has also indicated they are refining the formulation of bivamelagon to potentially improve tolerability.<sup>[11]</sup>

Q4: What are some general strategies to improve the oral bioavailability of poorly soluble compounds like Bivamelagon?

A4: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

- Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.<sup>[6][12][13]</sup>
- Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.<sup>[6][14]</sup>
- Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.<sup>[6][13][14]</sup>
- Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.<sup>[6][13]</sup>
- pH modification: For ionizable compounds, adjusting the pH of the microenvironment can improve solubility.<sup>[13]</sup>
- Use of co-solvents: Incorporating water-miscible organic solvents can enhance the solubility of the drug in a liquid formulation.<sup>[13]</sup>

## Troubleshooting Guides

Q1: My **Bivamelagon hydrochloride** formulation is showing low and variable dissolution profiles. What steps can I take to troubleshoot this?

A1: Low and variable dissolution can stem from several factors. Here is a systematic approach to troubleshooting:

- Characterize the API:
  - Particle Size Distribution: Ensure the particle size of the API is consistent across batches. A wide or bimodal distribution can lead to variability. Consider particle size reduction techniques like micronization.
  - Polymorphism: Investigate if **Bivamelagon hydrochloride** exhibits polymorphism. Different crystalline forms can have different solubilities and dissolution rates.
- Evaluate the Formulation:
  - Wettability: Poor wetting of the drug by the dissolution medium can limit dissolution. The inclusion of a surfactant (e.g., sodium lauryl sulfate, polysorbate 80) in the formulation can improve wettability.
  - Disintegration: For solid dosage forms, ensure the tablets or capsules are disintegrating properly. Check the levels and type of disintegrant used.
  - Excipient Interactions: Incompatible excipients can negatively impact dissolution. Conduct compatibility studies to rule out any adverse interactions.
- Review the Manufacturing Process:
  - Blending: Inadequate blending can lead to poor content uniformity, which in turn can cause variable dissolution. Optimize blending time and speed.
  - Compression Force (for tablets): Excessive compression force can lead to harder tablets with slower disintegration and dissolution. Evaluate a range of compression forces.

Q2: I am observing sticking and picking on the tablet punches during compression of my **Bivamelagon hydrochloride** formulation. What are the likely causes and how can I mitigate this?

A2: Sticking and picking are common tableting problems, often related to the formulation, tooling, or press conditions.[\[15\]](#)

- Formulation-Related Causes & Solutions:
  - Moisture Content: Excessive moisture in the granules can increase sticking.[\[15\]](#) Dry the granules to an optimal moisture level.
  - Hygroscopicity: If the API or excipients are hygroscopic, they can absorb moisture from the environment. Control the humidity in the compression suite.
  - Low Melting Point Components: If any component has a low melting point, the heat generated during compression can cause it to soften and stick. Consider reducing the press speed or cooling the press.
  - Inadequate Lubrication: The lubricant level may be insufficient. Increase the concentration of the lubricant (e.g., magnesium stearate) or optimize the blending time. Over-blending can reduce the effectiveness of the lubricant.
- Tooling and Press-Related Causes & Solutions:
  - Punch Face Condition: Scratches or engravings on the punch faces can provide sites for sticking to occur. Polish the punch faces or use specialized tooling with non-stick coatings.
  - Press Speed: High press speeds can generate more heat. Try reducing the compression speed.

## Quantitative Data Summary

Table 1: Physicochemical Properties of Bivamelagon

Property	Value	Source
Molecular Formula	C35H53ClN4O4	[16]
Molar Mass	629.3 g/mol	[16]
IUPAC Name	N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide	[16]

Table 2: Solubility Data of Bivamelagon

Solvent	Concentration	Comments	Source
DMSO	125 mg/mL (198.64 mM)	Requires ultrasound; use newly opened DMSO	[3]

Table 3: Phase 2 Clinical Trial Oral Dosing Information for Bivamelagon

Cohort	Daily Dose	Number of Patients (n)	Source
Low Dose	200 mg	6	[11][17]
Medium Dose	400 mg	7	[11][17]
High Dose	600 mg	8	[11][17]
Placebo	-	7	[11][17]

## Experimental Protocols

Protocol 1: Preparation of a **Bivamelagon Hydrochloride** Nanosuspension using Wet Media Milling

Objective: To produce a stable nanosuspension of **Bivamelagon hydrochloride** to enhance its dissolution rate.

Materials:

- **Bivamelagon hydrochloride** API
- Stabilizer solution (e.g., 1% w/v solution of a suitable polymer like hydroxypropyl methylcellulose (HPMC) or a surfactant like Poloxamer 188 in purified water)
- Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)
- Purified water

Equipment:

- Laboratory-scale media mill
- Particle size analyzer (e.g., dynamic light scattering)
- High-shear mixer
- Analytical balance

Methodology:

- Preparation of the Suspension: a. Prepare the stabilizer solution by dissolving the chosen stabilizer in purified water. b. Disperse a pre-weighed amount of **Bivamelagon hydrochloride** (e.g., 5% w/v) in the stabilizer solution to form a coarse suspension. Use a high-shear mixer for 5-10 minutes to ensure adequate wetting and dispersion.
- Milling: a. Add the milling media to the milling chamber of the media mill (typically 50-70% of the chamber volume). b. Add the coarse suspension to the milling chamber. c. Start the milling process at a set speed (e.g., 2000-4000 rpm) and temperature (e.g., controlled at 5-10°C to minimize heat-related degradation). d. Mill for a predetermined time (e.g., 1-4 hours). Collect samples at regular intervals (e.g., every 30 minutes) to monitor the particle size reduction.

- Particle Size Analysis: a. Analyze the particle size distribution of the collected samples using a particle size analyzer. b. Continue milling until the desired particle size (e.g., a mean particle size of < 200 nm) is achieved and the size remains stable between two consecutive time points.
- Separation and Storage: a. Separate the nanosuspension from the milling media. b. Store the final nanosuspension at controlled room temperature or under refrigeration, protected from light.
- Characterization: a. Characterize the final nanosuspension for particle size, zeta potential, drug content, and dissolution rate compared to the unmilled drug.

#### Protocol 2: Preparation of a **Bivamelagon Hydrochloride** Solid Dispersion using Spray Drying

Objective: To prepare an amorphous solid dispersion of **Bivamelagon hydrochloride** with a hydrophilic polymer to enhance its solubility and dissolution.

##### Materials:

- **Bivamelagon hydrochloride** API
- Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, HPMC, or Soluplus®)
- Organic solvent (e.g., methanol, ethanol, or a mixture that can dissolve both the drug and the polymer)

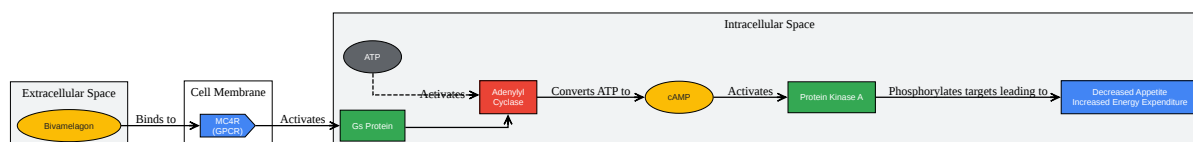
##### Equipment:

- Laboratory-scale spray dryer
- Hot plate with magnetic stirrer
- Analytical balance
- Vacuum oven

##### Methodology:

- Preparation of the Spray Solution: a. Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w). b. Dissolve the calculated amounts of **Bivamelagon hydrochloride** and the chosen polymer in the selected organic solvent with stirring until a clear solution is obtained. The total solid content in the solution is typically kept low (e.g., 1-5% w/v) to ensure efficient solvent evaporation.
- Spray Drying: a. Set the parameters of the spray dryer:
  - Inlet temperature (e.g., 100-150°C)
  - Aspirator rate (e.g., 80-100%)
  - Feed pump rate (e.g., 3-5 mL/min)
  - Nozzle gas flow rateb. Prime the spray dryer by pumping the pure solvent through the system. c. Once the inlet and outlet temperatures are stable, switch the feed to the drug-polymer solution. d. Collect the dried powder from the cyclone collector.
- Post-Drying: a. Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
- Characterization: a. Characterize the resulting solid dispersion for:
  - Physical state: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug.
  - Drug content and uniformity.
  - Solubility and dissolution rate: Compare the performance of the solid dispersion to the physical mixture of the drug and polymer, and to the pure drug.

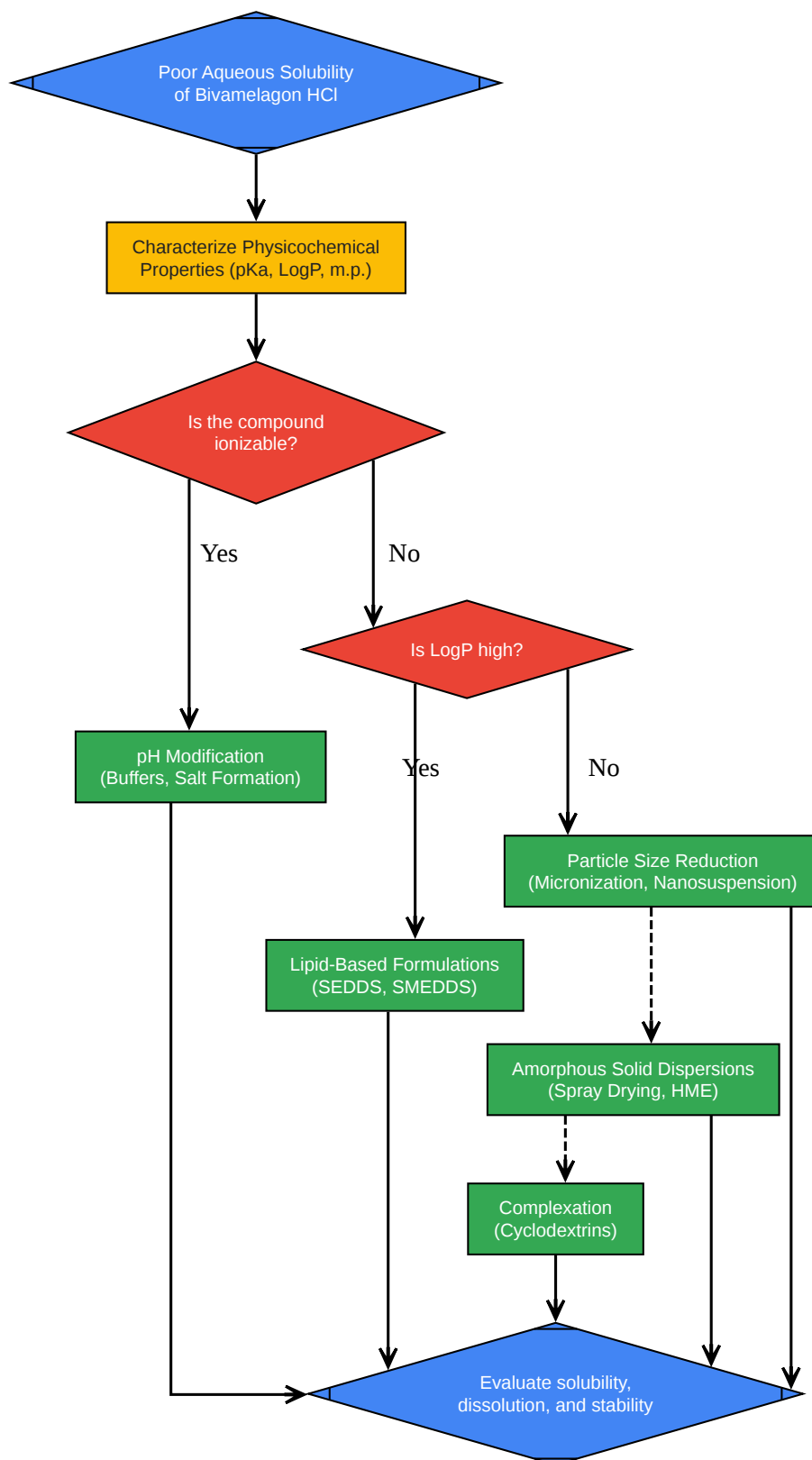
## Visualizations





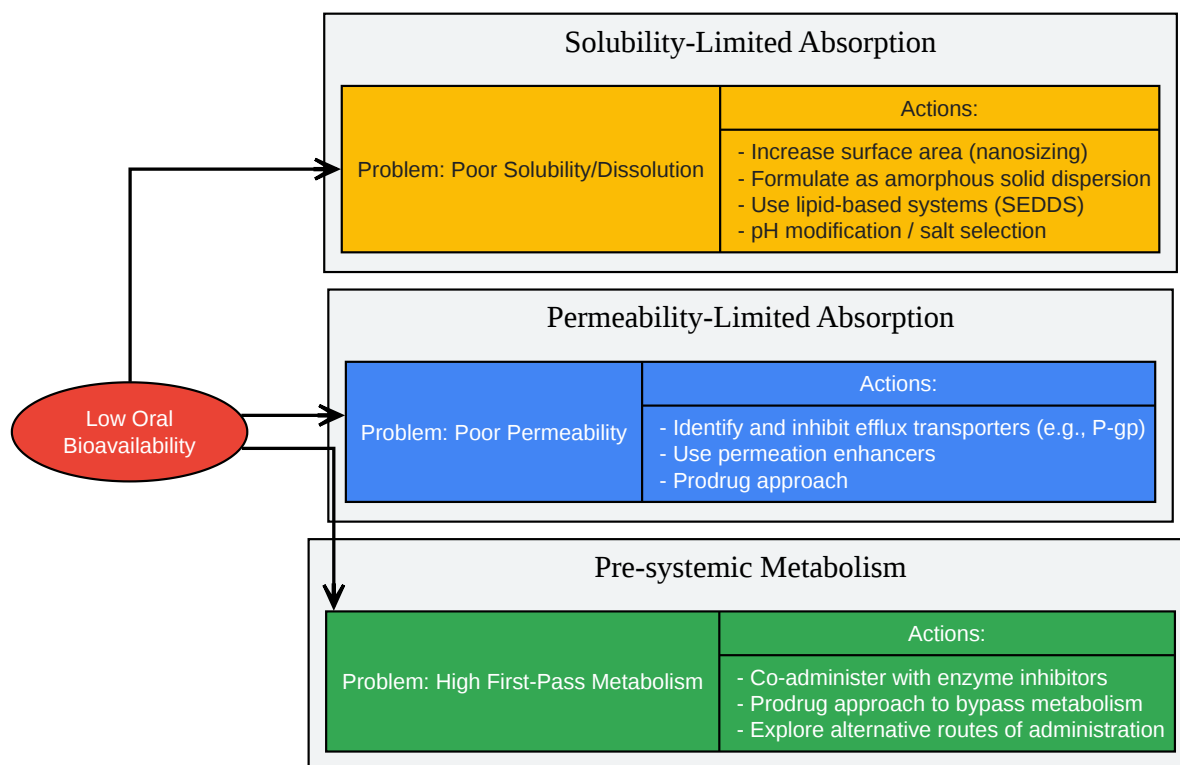
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Caption: MC4R signaling pathway activated by Bivamelagon.



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Caption: Workflow for selecting a solubility enhancement technology.



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Caption: Troubleshooting guide for low oral bioavailability.

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